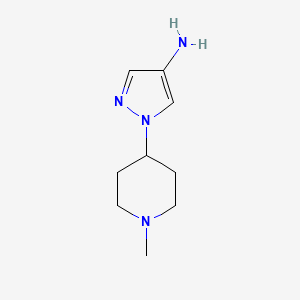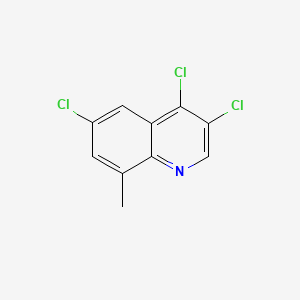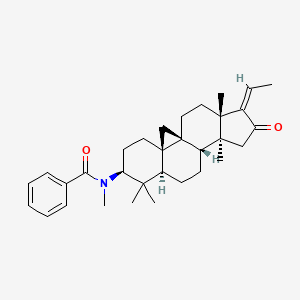
1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine
Descripción general
Descripción
1-(1-Methylpiperidin-4-yl)-1H-pyrazol-4-amine, also known as 1-methyl-4-piperidyl-1H-pyrazol-4-amine (MPPA) is an organic compound that has been used in a variety of scientific research applications. MPPA is a white crystalline solid that is soluble in water and alcohol. It has a molecular weight of 179.2 g/mol and a melting point of 128-130°C.
Aplicaciones Científicas De Investigación
Pyrazole derivatives have been identified for their antitumor, antifungal, and antibacterial properties . These compounds, including ones structurally similar to 1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine, show potential in medical applications against various diseases (Titi et al., 2020).
Structural characterization studies of polymorphs of pyrazole derivatives reveal distinct intermolecular hydrogen bonding patterns. These findings are crucial for understanding the chemical properties and potential applications of such compounds in material science or pharmaceuticals (Böck et al., 2020).
X-ray diffraction and DFT studies on pyrazole derivatives have contributed to a deeper understanding of the molecular structure, aiding in the development of new synthetic methods for pharmaceuticals (Szlachcic et al., 2020).
Bipyrazolic compounds have been studied for their inhibitory effect on the corrosion of metals , suggesting their potential use in industrial applications (Chetouani et al., 2005).
In the field of antibacterial drug development, oxazolidinone derivatives structurally related to this compound have been synthesized for large-scale applications, demonstrating the versatility of pyrazole compounds in medicinal chemistry (Yang et al., 2014).
Pyrazole derivatives are also being explored for their anti-tubercular properties , with some compounds showing promising results against Mycobacterium tuberculosis, indicating potential in treating tuberculosis (Vavaiya et al., 2022).
Propiedades
IUPAC Name |
1-(1-methylpiperidin-4-yl)pyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4/c1-12-4-2-9(3-5-12)13-7-8(10)6-11-13/h6-7,9H,2-5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXZKGLWPRJOMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N2C=C(C=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40693379 | |
| Record name | 1-(1-Methylpiperidin-4-yl)-1H-pyrazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40693379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1201935-36-5 | |
| Record name | 1-(1-Methylpiperidin-4-yl)-1H-pyrazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40693379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Oxazolo[5,4-c]pyridine, 2-chloro-4-Methyl-](/img/structure/B598560.png)




![Phenyl(1H-pyrrolo[2,3-B]pyridin-2-YL)methanone](/img/structure/B598568.png)




